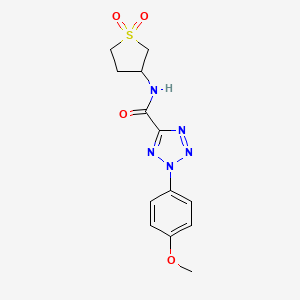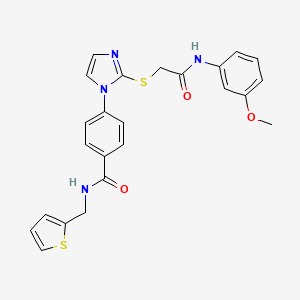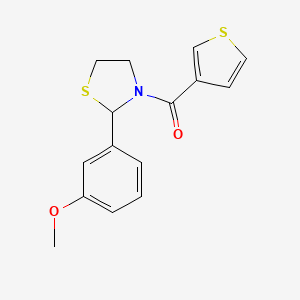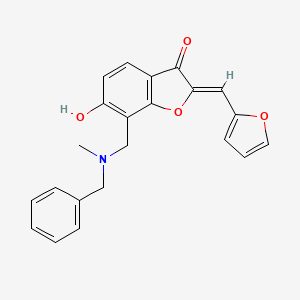![molecular formula C20H12Cl2N4O2S2 B2684572 3-chloro-N-[4-[2-[(3-chlorobenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide CAS No. 393838-67-0](/img/structure/B2684572.png)
3-chloro-N-[4-[2-[(3-chlorobenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Triflumuron’s synthesis involves the chlorination of a benzoylurea derivative. The specific synthetic pathway may vary depending on the manufacturer, but it typically includes reactions to introduce chlorine atoms and thiazole rings. Further details can be found in relevant literature .
Molecular Structure Analysis
The molecular formula of triflumuron is C₁₅H₁₀ClF₃N₂O₃ . Its structural formula consists of a benzamide core with two thiazole rings and a chlorobenzoyl group. The trifluoromethoxy substituent enhances its insecticidal activity .
Chemical Reactions Analysis
Triflumuron’s chemical reactivity primarily involves its carbonyl group, which can participate in nucleophilic reactions. It may undergo hydrolysis, oxidation, or other transformations under specific conditions. Detailed studies are available in scientific literature .
Physical And Chemical Properties Analysis
- Toxicity : Triflumuron is moderately toxic to humans and animals. Proper handling and protective measures are essential during its use .
Applications De Recherche Scientifique
Kinase Inhibitor Development
Compounds similar to 3-chloro-N-[4-[2-[(3-chlorobenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These inhibitors show promise in cancer treatment, particularly for lung and colon carcinoma, due to their competitive inhibition with ATP and favorable pharmacokinetics (Borzilleri et al., 2006).
Anticancer Agent Synthesis
Derivatives of similar compounds have been synthesized and evaluated as anticancer agents. For instance, certain indapamide derivatives demonstrated significant proapoptotic activity in melanoma cell lines, highlighting their potential as effective anticancer agents (Yılmaz et al., 2015).
Anti-Inflammatory Drug Development
Another application in pharmaceutical research involves the development of nonsteroidal anti-inflammatory drugs (NSAIDs). Compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, structurally related to the target compound, have shown anti-inflammatory activity, suggesting their potential use as NSAIDs (Lynch et al., 2006).
Antimicrobial Research
Research into antimicrobial agents has also been conducted using similar compounds. Novel 2-substituted-1Hbenzimidazole derivatives have been evaluated for their in vitro antimicrobial activity, showing potential as new antimicrobial agents (Abdellatif et al., 2013).
Antifungal Agent Development
In the field of antifungal research, derivatives of 3-chloro-N-[4-[2-[(3-chlorobenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide have been synthesized and evaluated for their antifungal activity, contributing to the development of potential antifungal agents (Narayana et al., 2004).
Antiallergy Agent Synthesis
N-(4-substituted-thiazolyl)oxamic acid derivatives, related to the target compound, have been synthesized and tested for antiallergy activity. These compounds have shown significant potency, potentially serving as effective antiallergy agents (Hargrave et al., 1983).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-chloro-N-[4-[2-[(3-chlorobenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N4O2S2/c21-13-5-1-3-11(7-13)17(27)25-19-23-15(9-29-19)16-10-30-20(24-16)26-18(28)12-4-2-6-14(22)8-12/h1-10H,(H,23,25,27)(H,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYQBOYXXVHYCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=NC(=CS2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[4-[2-[(3-chlorobenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2684495.png)



![(6-Chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone](/img/structure/B2684499.png)

![4-Oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid](/img/structure/B2684502.png)



![3-[(4-bromophenyl)methyl]-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2684508.png)
![8-(4-ethoxyphenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2684509.png)